molecular formula C20H26IP B14302841 5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide CAS No. 113460-09-6

5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide

Cat. No.: B14302841
CAS No.: 113460-09-6
M. Wt: 424.3 g/mol
InChI Key: IYJNCQIUNTYJOO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of benzo[b]phosphindoles, which are characterized by a fused ring system containing both phosphorus and nitrogen atoms

Preparation Methods

The synthesis of 5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide typically involves the reaction of benzo[b]phosphindole with butyl iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide can be compared with other benzo[b]phosphindole derivatives. Similar compounds include:

  • 5,5-Dimethyl-5H-benzo[b]phosphindol-5-ium iodide
  • 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide

These compounds share a similar core structure but differ in the substituents attached to the phosphorus atom. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications.

Properties

CAS No.

113460-09-6

Molecular Formula

C20H26IP

Molecular Weight

424.3 g/mol

IUPAC Name

5,5-dibutylbenzo[b]phosphindol-5-ium;iodide

InChI

InChI=1S/C20H26P.HI/c1-3-5-15-21(16-6-4-2)19-13-9-7-11-17(19)18-12-8-10-14-20(18)21;/h7-14H,3-6,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

IYJNCQIUNTYJOO-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+]1(C2=CC=CC=C2C3=CC=CC=C31)CCCC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.